REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:1.2.3.4|
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
end product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
by-products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the residue was shaken with 50 ml of chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 120° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A part of the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
CUSTOM
|
Details
|
the state of proceeding of the reaction whereby the composition of the product
|
Type
|
DISTILLATION
|
Details
|
The pyridine was distilled off from the reaction liquid
|
Type
|
CUSTOM
|
Details
|
a small amount of water and the mixture was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:1.2.3.4|
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
end product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
by-products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the residue was shaken with 50 ml of chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 120° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A part of the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
CUSTOM
|
Details
|
the state of proceeding of the reaction whereby the composition of the product
|
Type
|
DISTILLATION
|
Details
|
The pyridine was distilled off from the reaction liquid
|
Type
|
CUSTOM
|
Details
|
a small amount of water and the mixture was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl-].[Al+3].[Cl-].[Cl-].[O:14]1[CH:18]=[CH:17][CH2:16][CH2:15]1>N1C=CC=CC=1>[O:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8] |f:1.2.3.4|
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
end product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
by-products
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the residue was shaken with 50 ml of chloroform
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 120° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A part of the reaction liquid
|
Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
CUSTOM
|
Details
|
the state of proceeding of the reaction whereby the composition of the product
|
Type
|
DISTILLATION
|
Details
|
The pyridine was distilled off from the reaction liquid
|
Type
|
CUSTOM
|
Details
|
a small amount of water and the mixture was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried
|
Type
|
DISTILLATION
|
Details
|
the chloroform was distilled off
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |